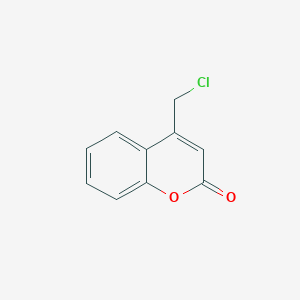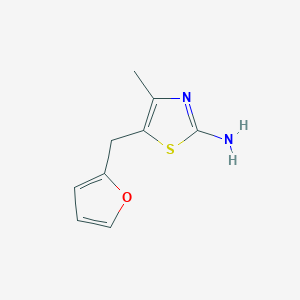![molecular formula C23H17FN4O2S B12120324 3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)
3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-fluorobenzènesulfonyl)-1-(4-méthylphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine est un composé organique complexe qui appartient à la classe des dérivés de la quinoxaline.
Méthodes De Préparation
La synthèse de la 3-(4-fluorobenzènesulfonyl)-1-(4-méthylphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse commence souvent par la préparation du noyau quinoxaline, suivie de l’introduction des groupes sulfonyle et phényle. Les réactifs couramment utilisés dans ces réactions comprennent les chlorures de sulfonyle, les amines et divers catalyseurs. Les conditions réactionnelles peuvent impliquer un chauffage, une agitation et l’utilisation d’atmosphères inertes pour assurer le rendement souhaité du produit .
Analyse Des Réactions Chimiques
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé à l’aide d’agents oxydants forts pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Applications De Recherche Scientifique
La 3-(4-fluorobenzènesulfonyl)-1-(4-méthylphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Elle est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de la 3-(4-fluorobenzènesulfonyl)-1-(4-méthylphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Elle peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés de la quinoxaline tels que les 2,3-diaryl-4-méthylsulfonylpyrrolo[2,3-b]quinoxalin-2-ones. Ces composés présentent des similitudes structurales mais peuvent différer dans leurs activités biologiques et leurs applications.
Propriétés
Formule moléculaire |
C23H17FN4O2S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C23H17FN4O2S/c1-14-6-10-16(11-7-14)28-22(25)21(31(29,30)17-12-8-15(24)9-13-17)20-23(28)27-19-5-3-2-4-18(19)26-20/h2-13H,25H2,1H3 |
Clé InChI |
AEMBTHAOAZUECG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)
![4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12120271.png)


![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)
![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)

